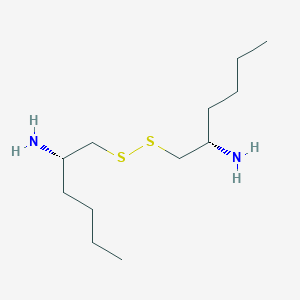
1-(2-Aminohexyldisulfanyl)hexan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.
Mecanismo De Acción
The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.
Efectos Bioquímicos Y Fisiológicos
SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.
Métodos De Síntesis
SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.
Propiedades
Número CAS |
141364-75-2 |
|---|---|
Nombre del producto |
1-(2-Aminohexyldisulfanyl)hexan-2-amine |
Fórmula molecular |
C12H28N2S2 |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine |
InChI |
InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
RZBYAJLLZSNUFB-UHFFFAOYSA-N |
SMILES isomérico |
CCCC[C@@H](CSSC[C@H](CCCC)N)N |
SMILES |
CCCCC(CSSCC(CCCC)N)N |
SMILES canónico |
CCCCC(CSSCC(CCCC)N)N |
Sinónimos |
BAHDS bis(2-aminohexyl)disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



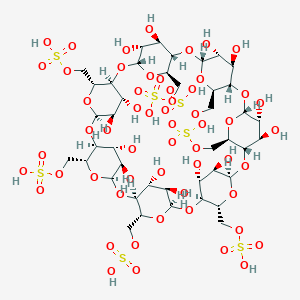
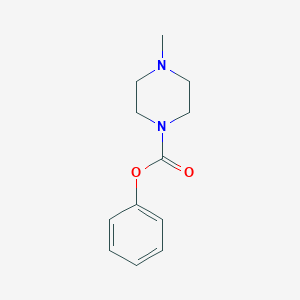


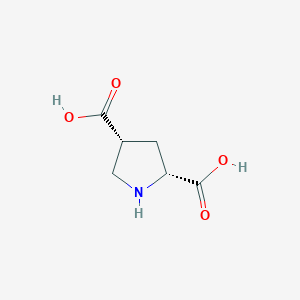
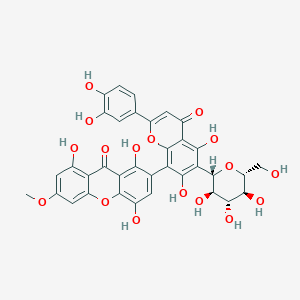




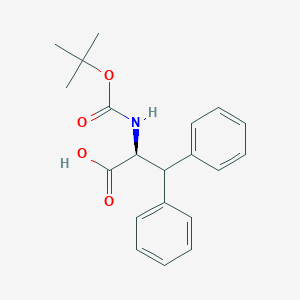


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)